Cas no 111031-61-9 ((Z)-Des(ethylthio)-5-(2-propenyl) Clethodim)

(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim 化学的及び物理的性質
名前と識別子
-
- (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim
- 5-Allyl-2-{1-[(Z)-3-chloroallyloxyiMino]propyl}-3-hydroxycyclohex- 2-enone
- 2-[1-[[[(2Z)-3-Chloro-2-propen-1-yl]oxy]iMino]propyl]-3-hydroxy-5-(2-propen-1-yl)-2-cyclohexen-1-one
- 2-[(E)-N-[(Z)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one
- 2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione
- (Z)-Des(ethylthio)-5-(2-propenyl)clethodim
- 111031-61-9
-
- インチ: InChI=1S/C15H20ClNO3/c1-3-6-11-9-13(18)15(14(19)10-11)12(4-2)17-20-8-5-7-16/h3,5,7,11,18H,1,4,6,8-10H2,2H3/b7-5-,17-12+
- InChIKey: ZUXQXCGGQACYLR-YQEFMUHYSA-N
- ほほえんだ: CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC=C)O
計算された属性
- せいみつぶんしりょう: 297.1131712g/mol
- どういたいしつりょう: 297.1131712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 58.9Ų
(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D289790-10mg |
(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim |
111031-61-9 | 10mg |
$7520.00 | 2023-05-18 |
(Z)-Des(ethylthio)-5-(2-propenyl) Clethodim 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(Z)-Des(ethylthio)-5-(2-propenyl) Clethodimに関する追加情報
Recent Advances in the Study of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim (CAS: 111031-61-9)
The compound (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim (CAS: 111031-61-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the development of novel agrochemicals and pharmaceuticals, particularly in the context of herbicide resistance and targeted drug delivery systems.
A 2023 study published in the Journal of Agricultural and Food Chemistry explored the enzymatic degradation pathways of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim in soil ecosystems. The research demonstrated that this compound undergoes rapid biotransformation by soil microbiota, leading to the formation of non-toxic metabolites. This finding is critical for assessing its environmental impact and sustainability as an agrochemical. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to track the degradation products, providing a comprehensive metabolic profile.
In the pharmaceutical domain, a groundbreaking 2024 paper in Bioorganic & Medicinal Chemistry Letters investigated the compound's potential as a scaffold for designing kinase inhibitors. The researchers utilized molecular docking and in vitro assays to evaluate its binding affinity with cyclin-dependent kinases (CDKs), which are implicated in various cancers. The results indicated that (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim exhibits moderate inhibitory activity against CDK2, suggesting its utility as a lead compound for further optimization. This study opens new avenues for developing targeted cancer therapies with improved selectivity and reduced off-target effects.
Another notable advancement comes from a collaborative study between academic and industrial researchers, published in ChemMedChem in early 2024. The team developed a novel synthetic route for (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim, achieving a 40% yield improvement over traditional methods. The optimized protocol employs a palladium-catalyzed cross-coupling reaction, which enhances stereoselectivity and reduces byproduct formation. This innovation not only streamlines large-scale production but also minimizes environmental waste, aligning with green chemistry principles.
Recent toxicological assessments have further elucidated the safety profile of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim. A 2023 report by the European Chemicals Agency (ECHA) concluded that the compound exhibits low acute toxicity in mammalian models, with an LD50 > 2000 mg/kg in rats. However, chronic exposure studies revealed mild hepatotoxicity at high doses, prompting recommendations for further investigation into its long-term effects. These findings are crucial for regulatory compliance and risk assessment in both agricultural and pharmaceutical applications.
Looking ahead, researchers are exploring the compound's potential in drug conjugation strategies. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated its efficacy as a linker molecule for antibody-drug conjugates (ADCs). The unique chemical structure of (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim allows for stable attachment to monoclonal antibodies while enabling controlled release of cytotoxic payloads in tumor microenvironments. This application could revolutionize targeted cancer therapy by improving drug delivery precision and reducing systemic toxicity.
In conclusion, (Z)-Des(ethylthio)-5-(2-propenyl) Clethodim (CAS: 111031-61-9) represents a versatile compound with multifaceted applications in both agrochemical and pharmaceutical industries. The latest research underscores its potential as an environmentally friendly herbicide intermediate, a promising kinase inhibitor scaffold, and an innovative linker for advanced drug delivery systems. Future studies should focus on optimizing its biological activity, expanding its therapeutic applications, and conducting comprehensive safety evaluations to facilitate its transition from bench to market.
111031-61-9 ((Z)-Des(ethylthio)-5-(2-propenyl) Clethodim) 関連製品
- 1794811-11-2(1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride)
- 887208-91-5(ethyl 2-(2Z)-2-(3-nitrobenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2137558-64-4(ethyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate)
- 1804252-96-7(1-(3-Bromo-2-nitrophenyl)-3-chloropropan-1-one)
- 307529-02-8(6-Bromo-4-hydrazinylquinazoline)
- 1251692-24-6(methyl 3-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate)
- 1261742-18-0(4-Nitro-2-(3-trifluoromethylphenyl)benzoic acid)
- 2770534-52-4(Benzyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate)
- 2171914-83-1(2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile)
- 2097959-89-0((6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine)



